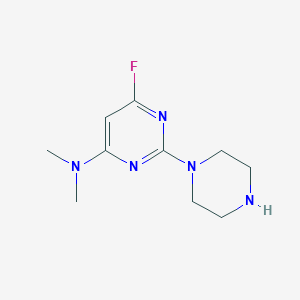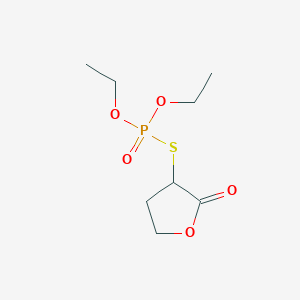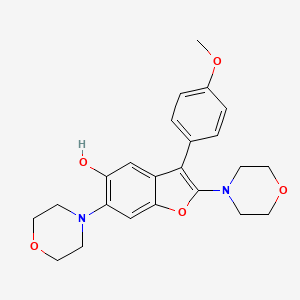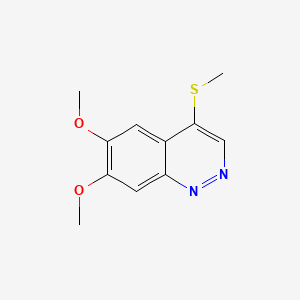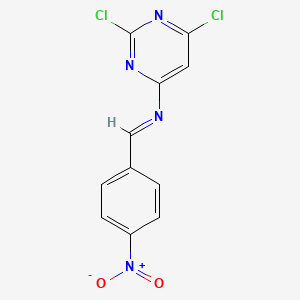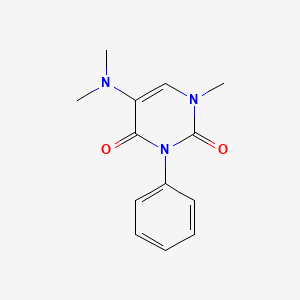![molecular formula C18H18N4O2 B15214555 Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]- CAS No. 671225-38-0](/img/structure/B15214555.png)
Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-((4-Phenoxyphenyl)amino)pyrimidin-4-yl)amino)ethanol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a phenoxyphenyl group attached to a pyrimidine ring, which is further connected to an ethanol group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((4-Phenoxyphenyl)amino)pyrimidin-4-yl)amino)ethanol typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions
2-((2-((4-Phenoxyphenyl)amino)pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2-((2-((4-Phenoxyphenyl)amino)pyrimidin-4-yl)amino)ethanol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-((2-((4-Phenoxyphenyl)amino)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby disrupting cell signaling pathways that are crucial for cell growth and proliferation . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound shares a similar pyrimidine core structure and has been studied for its antitubercular activity.
4-(2-(4-(morpholinophenyl)amino)pyrimidin-4-yl)phenylacrylamide: Another pyrimidine derivative with potential as a protein kinase inhibitor.
Uniqueness
What sets 2-((2-((4-Phenoxyphenyl)amino)pyrimidin-4-yl)amino)ethanol apart from these similar compounds is its unique combination of a phenoxyphenyl group and an ethanol moiety. This structural feature may contribute to its distinct biological activity and potential therapeutic applications .
属性
CAS 编号 |
671225-38-0 |
|---|---|
分子式 |
C18H18N4O2 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
2-[[2-(4-phenoxyanilino)pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C18H18N4O2/c23-13-12-19-17-10-11-20-18(22-17)21-14-6-8-16(9-7-14)24-15-4-2-1-3-5-15/h1-11,23H,12-13H2,(H2,19,20,21,22) |
InChI 键 |
YERNPLQFPFOPFR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=CC(=N3)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]-](/img/structure/B15214482.png)
![6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid](/img/structure/B15214502.png)

![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)
![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)

